1-Amino-3-(ditetradecylamino)propan-2-OL
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Overview
Description
1-Amino-3-(ditetradecylamino)propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure consists of a propanol backbone with an amino group at the first carbon and a ditetradecylamino group at the third carbon.
Preparation Methods
The synthesis of 1-Amino-3-(ditetradecylamino)propan-2-OL can be achieved through several methods:
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Synthetic Routes
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Industrial Production Methods
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production of the compound.
Chemical Reactions Analysis
1-Amino-3-(ditetradecylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-Amino-3-(ditetradecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(ditetradecylamino)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Amino-3-(ditetradecylamino)propan-2-OL can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-Amino-2-propanol: A simpler amino alcohol with a similar backbone but lacking the ditetradecylamino group.
1-Amino-3-(diethylamino)propan-2-OL: Another amino alcohol with a different substituent at the third carbon.
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Uniqueness
- The presence of the ditetradecylamino group imparts unique chemical and physical properties to this compound, making it suitable for specific applications in surfactant and emulsifier formulations.
Properties
CAS No. |
561297-36-7 |
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Molecular Formula |
C31H66N2O |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
1-amino-3-[di(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C31H66N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33(30-31(34)29-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30,32H2,1-2H3 |
InChI Key |
CEGICPHCTMFSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CC(CN)O |
Origin of Product |
United States |
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